molecular formula C9H11NO2 B1340903 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-11-5

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Numéro de catalogue B1340903
Numéro CAS: 58960-11-5
Poids moléculaire: 165.19 g/mol
Clé InChI: XLJYIYIBJUWRLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines were synthesized via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . Another method involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The InChI code for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is 1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 . The InChI key is XLJYIYIBJUWRLF-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine have not been found, benzoxazine derivatives are known to be involved in various chemical reactions. For instance, they can undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine has a density of 1.1±0.1 g/cm3, a boiling point of 279.5±39.0 °C at 760 mmHg, and a flash point of 106.0±16.5 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP value is 1.40 .

Applications De Recherche Scientifique

Pharmaceutical Intermediate

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new therapeutic agents with potential applications in treating diseases .

Synthesis of Tetrahydro-2-naphthylamine Derivatives

This compound has been used in the synthesis of 1,2,3,4-tetrahydro-2-naphthylamine derivatives . These derivatives are of interest due to their potential pharmacological activities, which include acting as precursors for further chemical transformations .

Antimicrobial Agents

Research indicates that derivatives of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine have shown promise as antimicrobial agents. There is scope for further study to develop these compounds as leads for designing new antimicrobial drugs .

Allosteric Enhancers of Agonist Activity

Benzoxazine derivatives can function as allosteric enhancers (AE) of agonist activity at certain receptors, such as the A1 adenosine receptor. This application is significant in the development of drugs that can modulate receptor activity for therapeutic benefit .

Antihypertensive Agents

The structural analogs of benzoxazine have been explored for their antihypertensive properties. The modifications in the benzoxazine ring can lead to compounds with improved activity against high blood pressure .

Anticancer Research

Compounds based on the benzoxazine scaffold have been investigated for their anticancer properties. The ability to design species-selective inhibitors makes them valuable in the development of targeted cancer therapies .

Propriétés

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJYIYIBJUWRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585703
Record name 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

58960-11-5
Record name 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound obtained in Step A (5.94 g; 42.7 mmol) is dissolved in 50 ml of methyl isobutyl ketone, and a solution of sodium hydrogen carbonate (3 eq.; 128.1 mmol; 10.76 g dissolved in 60 ml of water) is subsequently added. Chloroacetyl chloride (1.1 eq.; 46.9 mmol; 3.74 ml) is then slowly added. The mixture is maintained at reflux for one hour, then the methyl isobutyl ketone is removed under reduced pressure. The residue is taken up in ethyl acetate, and the organic phase is washed twice with water, dried over MgSO4, and subsequently removed under reduced pressure to yield the title product in the form of a solid.
Name
compound
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.74 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The compound obtained in Step C (1.5 g; 7.26 mmol) is dissolved in 7 ml of methanol, and then water (14 eq.; 101.6 mmol; 1.9 ml) and potassium hydroxide (6 eq.; 43.5 mmol; 2.44 g) are added. The solution is stirred vigorously at 60° C. for 2 hours. After extraction three times with dichloromethane, the organic phase is dried over MgSO4 and then removed under reduced pressure. The residue obained is purified by flash chromatography on silica gel (eluant: PE/AcOEt (1/1)). The title product is obtained in the form of a red solid.
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
Reactant of Route 4
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
Reactant of Route 5
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
Reactant of Route 6
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.